3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole, also known as DPA-714, is a highly selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane of cells. TSPO is involved in various physiological processes, including steroidogenesis, apoptosis, and inflammation. DPA-714 has been widely used in scientific research to investigate the role of TSPO in different biological systems.
Mechanism of Action
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole binds to TSPO with high affinity and specificity, leading to the modulation of mitochondrial function and the regulation of various cellular processes. TSPO has been shown to be involved in the regulation of mitochondrial permeability transition, which is a critical step in the initiation of apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole has been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and neuroprotection. It has been reported to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. 3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole is a highly selective ligand for TSPO, which makes it a valuable tool for studying the role of this protein in various biological systems. However, its use is limited by the fact that TSPO expression is not restricted to the brain and is also found in peripheral tissues, such as the heart, liver, and kidneys. Therefore, the interpretation of 3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole binding in these tissues should be done with caution.
Future Directions
1. Investigating the role of TSPO in the regulation of mitochondrial function and energy metabolism.
2. Developing new ligands for TSPO with improved selectivity and affinity.
3. Studying the role of TSPO in the regulation of immune system function and inflammation.
4. Investigating the potential use of TSPO ligands in the treatment of cancer.
5. Studying the role of TSPO in the regulation of steroidogenesis and reproductive function.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzylamine with 4-propylbenzoyl chloride in the presence of triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride and sodium azide to form the oxadiazole ring.
Scientific Research Applications
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole has been extensively used in preclinical studies to investigate the role of TSPO in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. It has also been used to study the immune system, inflammation, and cancer.
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(4-propylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-5-14-6-9-16(10-7-14)20-21-19(22-25-20)13-15-8-11-17(23-2)18(12-15)24-3/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJPJXMOKJAAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-5-(4-propylphenyl)-1,2,4-oxadiazole |
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